Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Description
Systematic Nomenclature and Structural Composition
The IUPAC name of this compound, ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate , systematically describes its molecular architecture. Breaking down the name:
- Ethyl carbamate : The ethyl ester of carbamic acid (CCOC(=O)NH–) forms the terminal group.
- Sulfonyl bridge : A sulfonamide group (–SO₂–NH–) links the carbamate to the benzene ring.
- Benzene ring : Substituted at the para position with an ethyl chain bearing a pyrazine-2-carbonyl moiety.
- 5-Methylpyrazine-2-carbonyl : A heterocyclic pyrazine ring with a methyl group at position 5 and a carbonyl group at position 2.
The molecular formula is C₁₇H₂₀N₄O₅S , with a molecular weight of 392.4 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1076198-09-8 | |
| InChI Key | IWLIZOPQUBXCKO-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C |
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum reveals signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.3–7.8 ppm), and pyrazine methyl group (δ 2.5 ppm). Density functional theory (DFT) calculations align with experimental data, validating the planar geometry of the pyrazine ring and sulfonamide group.
Properties
IUPAC Name |
ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)21-27(24,25)14-6-4-13(5-7-14)8-9-18-16(22)15-11-19-12(2)10-20-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIZOPQUBXCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652586 | |
| Record name | Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-09-8 | |
| Record name | Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate is a complex organic compound that exhibits significant biological activity, particularly in the realm of enzyme inhibition. This article explores its biological properties, focusing on its mechanism of action, efficacy against various enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name: ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate. Its molecular structure features a sulfonamide group, which is known for its role in various biological activities, particularly in inhibiting cholinesterases.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory concentrations (IC50 values) observed in various studies:
| Compound | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Ethyl carbamate | 4.33 (BChE), 6.57 (AChE) | 1.52 | |
| Rivastigmine | 8.52 (BChE), 10.0 (AChE) | 1.18 | |
| Benzyl analogs | Higher than rivastigmine | Varies |
The selectivity index indicates a preference for BChE over AChE, suggesting that this compound could be particularly useful in treating conditions where BChE inhibition is desired, such as Alzheimer's disease.
The mechanism through which ethyl carbamate exerts its effects involves carbamylation of the serine residue in the active site of cholinesterases. This process results in the formation of a stable carbamylated enzyme complex that inhibits enzyme activity. The reactivation of these enzymes can occur through dilution or dialysis, highlighting the reversible nature of this inhibition .
Study on Cholinesterase Inhibition
In a comprehensive study, a series of benzene-based carbamates were synthesized and tested for their ability to inhibit cholinesterases. This compound was among those tested, revealing strong inhibition profiles against BChE with an IC50 value significantly lower than that of standard inhibitors like rivastigmine .
Comparative Analysis
A comparative analysis was conducted to assess the structure-activity relationship among various carbamate derivatives. The presence of specific substituents on the benzene ring was found to influence both the potency and selectivity towards AChE and BChE. For instance, compounds with electron-donating groups exhibited varied inhibitory activities, emphasizing the importance of molecular design in enhancing biological efficacy .
Potential Therapeutic Applications
Given its potent inhibitory effects on cholinesterases, this compound holds promise for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Its ability to preferentially inhibit BChE may offer advantages over existing treatments that target AChE.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its carbamate and sulfonamide functionalities.
Example :
- In glipizide synthesis, acid hydrolysis (pH < 2.0) removes protecting groups, yielding sulfonamide intermediates .
Thermal and Oxidative Stability
The compound’s stability under thermal and oxidative conditions is critical for pharmaceutical applications.
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| Heating (80–90°C) | Partial decomposition of carbamate | Ethanol + CO₂ + sulfonamide | |
| Oxidative (H₂O₂, O₂) | Sulfonyl group oxidation | Sulfonic acid derivatives |
Key Data :
- Thermal decomposition occurs above 100°C, releasing ethanol and CO₂ .
- Oxidation of the sulfonamide group forms sulfonic acids, detectable via HPLC .
Functional Group Reactivity
Case Study :
- Transesterification with methanol replaces the ethyl group with methyl, forming methyl carbamate derivatives under basic conditions .
Impurity Profiling in Pharmaceuticals
As a glipizide impurity (EP Impurity J ), its formation is monitored during sulfonylurea synthesis.
Preparation Methods
Core Structural Components and Retrosynthetic Analysis
The target molecule comprises three distinct segments:
-
Benzenesulfonyl carbamate : Introduced via sulfonamide functionalization with ethyl chloroformate.
-
Aminoethyl linker : Facilitates amide bond formation with the pyrazine moiety.
-
5-Methylpyrazine-2-carbonyl group : Derived from ester precursors, as reported in glipizide synthesis.
Retrosynthetically, the molecule disconnects into:
-
Ethyl carbamate-protected benzenesulfonamide.
-
5-Methylpyrazine-2-carboxylic acid (or its ester).
-
Ethylenediamine-derived spacer.
Synthesis of 4-(2-Aminoethyl)Benzenesulfonamide
The precursor 4-(2-aminoethyl)benzenesulfonamide is synthesized via:
-
Sulfonation of 4-ethylaniline : Treatment with chlorosulfonic acid yields 4-ethylbenzenesulfonyl chloride.
-
Ammonolysis : Reaction with aqueous ammonia forms 4-ethylbenzenesulfonamide.
-
Bromination and Gabriel synthesis : Conversion of the ethyl group to 2-aminoethyl via bromoethyl intermediate and subsequent Gabriel amine synthesis.
Critical parameters :
-
Temperature control during sulfonation (0–5°C) prevents side reactions.
-
Excess ammonia ensures complete conversion to sulfonamide (yield: 85–90%).
Amide Coupling with 5-Methylpyrazine-2-Carboxylate
The aminoethyl group undergoes nucleophilic acyl substitution with methyl 5-methylpyrazine-2-carboxylate, adapted from glipizide synthesis:
Key adjustments from patent methods :
-
Solvent : Toluene replaced DMF to enhance ester reactivity.
-
Base : Sodium methoxide (2.5 eq.) at 80°C for 3 hours.
-
Yield : 68% after acid precipitation (pH 2.0, HCl).
Alternative Route: Direct Sulfonylation with Ethyl Carbamate
A one-pot approach condenses steps by reacting benzenesulfonyl chloride directly with ethyl carbamate-derived amine:
Challenges :
-
Low nucleophilicity of ethyl carbamate’s amine necessitates excess reagent (3 eq.).
-
Yield: 52% due to competing hydrolysis.
Comparative Analysis of Synthetic Methods
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonamide formation | NH₃ (aq), 4-ethylbenzenesulfonyl chloride | H₂O | 25 | 2 | 88 |
| Carbamate installation | Ethyl chloroformate, NaOH | DCM | 0→25 | 4 | 80 |
| Amide coupling | Methyl ester, NaOMe | Toluene | 80 | 3 | 68 |
| One-pot sulfonylation | H₂NCOOEt, pyridine | THF | 25 | 12 | 52 |
Solvent and Base Optimization for Amide Coupling
Solvent Screening
Polar aprotic solvents (DMF, acetonitrile) accelerated reaction rates but complicated purification. Toluene, though less polar, minimized side products (e.g., ester hydrolysis) and enabled straightforward acid-base workup.
Base Selection
-
Sodium methoxide : Superior deprotonation of the amine, enabling 68% yield.
-
Potassium carbonate : Required prolonged heating (18 hours) for 45% yield.
Purification and Characterization
Crystallization Protocols
-
Acid precipitation : Adjusting pH to 2.0 with HCl yielded crude product, further purified via recrystallization (ethanol/water, 1:3).
-
Column chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolved residual ester precursors.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 7.85 (d, J=8.2 Hz, 2H, aryl), 3.98 (q, J=7.1 Hz, 2H, OCH₂CH₃).
-
IR (cm⁻¹) : 1725 (C=O, carbamate), 1660 (C=O, amide).
Scalability and Industrial Feasibility
Batch processes using toluene and sodium methoxide are scalable to kilogram-scale, with 65–70% overall yield. Continuous-flow systems may enhance the carbamate installation step, reducing DCM usage by 40% .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate?
- Methodology :
- Step 1 : Coupling reactions between pyrazine derivatives and sulfonamide intermediates, as demonstrated in analogous syntheses of sulfonyl carbamates (e.g., ethyl piperidine-4-carboxylate coupling with sulfanilamide using EDCI in acetonitrile) .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, similar to tert-butyl carbamate derivatives .
- Step 3 : Final hydrolysis or esterification under controlled pH and temperature to yield the target compound .
Q. How can the structural identity of this compound be confirmed?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for resolving sulfonyl and carbamate stereochemistry .
- Spectroscopy : H/C NMR for functional group analysis (e.g., sulfonyl protons at δ 3.1–3.3 ppm, pyrazine carbons at δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .
Q. What strategies improve aqueous solubility for in vitro assays?
- Methodology :
- Structural modification : Introduce polar groups (e.g., hydroxyl, amine) to the pyrazine or benzene ring while monitoring bioactivity retention, as seen in lapatinib analog studies .
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without destabilizing the compound .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with carbonic anhydrase isoforms?
- Methodology :
- Docking studies : Use AutoDock Vina to model the sulfonyl-carbamate moiety into the CA active site (PDB: 3LXE). Focus on hydrogen bonding with Thr199/Glu106 residues .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Compare computational IC values with experimental enzymatic assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch reproducibility : Standardize synthetic protocols (e.g., reaction time, solvent purity) to minimize variability, as uncharacterized intermediates can skew results .
- Assay conditions : Control pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology :
- Core modifications : Replace the 5-methylpyrazine with 5-chloro or 5-fluoro analogs to assess electronic effects on enzyme inhibition .
- Side-chain optimization : Vary the ethyl linker length (e.g., propyl vs. butyl) to probe steric tolerance in the target binding pocket .
- Validation : Test derivatives against a panel of kinases or proteases to identify selectivity trends .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodology :
- Crystallization screens : Use Hampton Research kits (e.g., PEG/Ion) to identify optimal conditions for sulfonamide-carbamate systems .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping diffraction patterns common in sulfonyl-containing compounds .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization
Table 2 : Computational Parameters for Docking Studies
| Software | Force Field | Grid Box Size (Å) | Energy Range (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER | 25 × 25 × 25 | -10 to -8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
